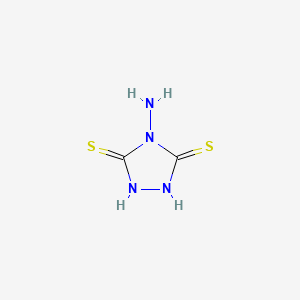

4-amino-4H-1,2,4-triazole-3,5-dithiol

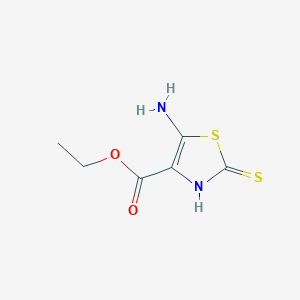

説明

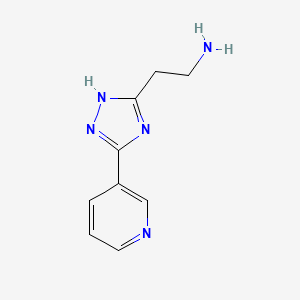

4-Amino-4H-1,2,4-triazole-3,5-dithiol is a derivative of the 1,2,4-triazole family, which is known for its diverse biological activities and applications in corrosion inhibition. The triazole core structure is a five-membered ring containing three nitrogen atoms, which provides a platform for further functionalization and the introduction of various substituents that can enhance the compound's properties and applications .

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. An environmentally benign approach for synthesizing 3-amino-1,2,4-triazoles involves I2-mediated oxidative C-N and N-S bond formations in water, which is a metal-free method exhibiting excellent substrate tolerance and scalability . Additionally, the synthesis of specific triazole compounds, such as 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, has been theoretically analyzed using density functional theory (DFT), showing that the reaction is energetically feasible at room temperature .

Molecular Structure Analysis

The molecular structure of triazole derivatives can vary significantly depending on the substituents attached to the triazole ring. For instance, the crystal structure of 4-amino-3-butyl-1,2,4-triazole-5-thione reveals an essentially planar triazole ring with the butyl group rotated out of the plane, forming hydrogen-bonded dimers through intermolecular interactions . Similarly, the structure of 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate shows a non-planar arrangement with a significant dihedral angle between the thiophene and triazole rings .

Chemical Reactions Analysis

The reactivity of triazole derivatives can lead to various chemical reactions. The presence of an amino group in the 4-position introduces the possibility for ring opening and the Dimroth rearrangement, which can be used to synthesize otherwise difficult-to-obtain 4-alkylaminotriazoles . Furthermore, the reactivity of the triazole ring allows for the annelation of new rings onto the triazole core, expanding the chemical diversity of the resulting compounds .

Physical and Chemical Properties Analysis

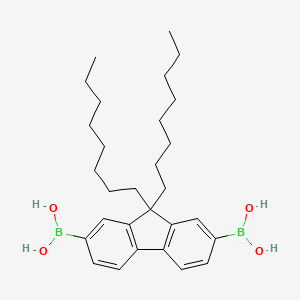

Triazole derivatives exhibit a range of physical and chemical properties that can be tuned by modifying the substituents on the triazole ring. For example, the nonlinear optical properties of certain triazole compounds have been studied, revealing that some derivatives have a higher hyperpolarizability than urea, a commercial nonlinear optical material . The vibrational spectra and nonlinear optical properties of triazole compounds with dicarboxylic acids have also been investigated, showing potential for applications in materials science .

科学的研究の応用

-

Synthesis of Novel Derivatives

- Field : Organic Chemistry

- Application Summary : A novel series of pyrazolyl[1,2,4]triazoles has been synthesized by the reaction of polyfunctionalized-triazole 1 with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid .

- Methods : The reaction between triazole and arylidene malononitriles in DMF afforded Schiff base compounds . A new series of 6-methyl-6-aryl-5,6-dihydro[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-3-thiol and 9-amino-5-methyl-3,5-diphenyl-8-sulfanyl-2,4,5,9-tetrahydro-3H-[1,2,4]triazolo[5,1-c][1,2,4]triazepin-3-ol has been successfully synthesized by the reaction of triazoles 1 with acetophenone derivatives .

- Results : The synthesis resulted in a series of novel 1,2,4-triazole derivatives containing pyrazole moiety .

-

Pharmaceutical Applications

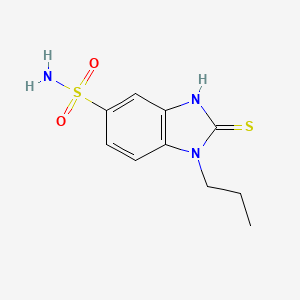

- Field : Pharmacology

- Application Summary : 1,2,4-Triazoles possess enormous biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .

- Methods : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy .

- Results : The 1,2,4-triazole ring also exists in the constitution of various marketing drugs e.g. Ravuconazole, Estazolam, Alprazolam, Anastrozole, Trapidil, Letrozole, Ribavirin and Loreclezole .

-

Agriculture

- Field : Agriculture

- Application Summary : One of the earliest areas of widespread use of 3- and 4-amino-1,2,4-triazoles is the production of plant protection products .

- Methods : These compounds are used in the formulation of various agrochemicals .

- Results : The use of these compounds in agriculture has helped in the protection of plants from various diseases .

-

High-Energy Substances and Gas-Generating Composition

- Field : Material Science

- Application Summary : Amino-1,2,4-triazoles and their derivatives have been used in the production of high-energy substances and gas-generating compositions .

- Methods : These compounds are used in the formulation of various materials that require high energy or gas generation .

- Results : The use of these compounds in such applications has led to the production of materials with enhanced properties .

-

Histidine Biosynthesis Inhibitor

- Field : Biochemistry

- Application Summary : 3-Amino-1,2,4-triazole has been used as a histidine biosynthesis inhibitor .

- Methods : This compound is used in the medium for screening co-transformants from yeast two-hybrid interactions .

- Results : The use of this compound in such applications has helped in the study of histidine biosynthesis .

-

Preservation of Midgut Sample from Honey Bee

- Field : Entomology

- Application Summary : 3-Amino-1,2,4-triazole has been used for the preservation of midgut sample from honey bee .

- Methods : This compound is used in the preservation process of the midgut sample .

- Results : The use of this compound in such applications has helped in the preservation of the midgut sample from honey bee .

-

Organocatalysis

- Field : Organic Chemistry

- Application Summary : Triazoles and their derivatives are important in organocatalysis .

- Methods : These compounds are used in the formulation of various catalysts .

- Results : The use of these compounds in such applications has led to the production of materials with enhanced catalytic properties .

-

Materials Science

- Field : Material Science

- Application Summary : Triazoles and their derivatives have applications in materials science .

- Methods : These compounds are used in the formulation of various materials .

- Results : The use of these compounds in such applications has led to the production of materials with enhanced properties .

-

Antimicrobial Activity

- Field : Pharmacology

- Application Summary : The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .

- Methods : These compounds are used in the formulation of various antimicrobial agents .

- Results : The use of these compounds in such applications has led to the production of effective antimicrobial agents .

-

Determination of Tryptophan in Proteins

- Field : Biochemistry

- Application Summary : 3-Amino-1,2,4-triazole has been used for the determination of tryptophan in proteins .

- Methods : This compound is used in the process of determining tryptophan in proteins .

- Results : The use of this compound in such applications has helped in the determination of tryptophan in proteins .

将来の方向性

The future directions for ATAD research are promising. Its potential as a cathode electroactive material for lithium-ion rechargeable batteries is being explored . Further chemical modification of ATAD through the amine group in the structure could lead to the design of new organosulfur-based materials with ATAD segments as an energy-storage site .

特性

IUPAC Name |

4-amino-1,2,4-triazolidine-3,5-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLTWZOFWVXIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402282 | |

| Record name | 4-amino-4H-1,2,4-triazole-3,5-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-4H-1,2,4-triazole-3,5-dithiol | |

CAS RN |

3652-33-3 | |

| Record name | 4-Amino-3,5-dimercapto-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-4H-1,2,4-triazole-3,5-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B1334784.png)

![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)